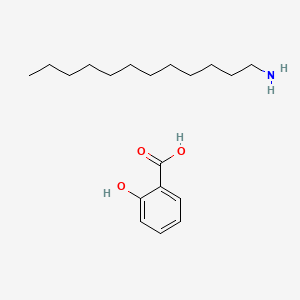

Dodecylamine salicylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

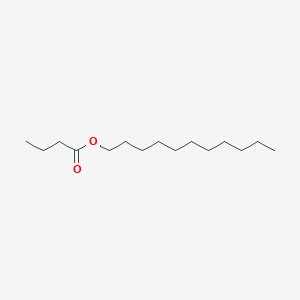

Dodecan-1-amine and 2-hydroxybenzoic acid are two distinct chemical compounds. Dodecan-1-amine, also known as laurylamine, is a primary amine with a long aliphatic chain, making it a fatty amine. 2-Hydroxybenzoic acid, commonly known as salicylic acid, is a type of phenolic acid with a hydroxyl group attached to the benzene ring. Both compounds have significant applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecan-1-amine: can be synthesized through the hydrogenation of dodecanenitrile or by the reaction of dodecyl chloride with ammonia. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

2-Hydroxybenzoic acid: is commonly synthesized from methyl salicylate (oil of wintergreen) through saponification followed by acidification. The process involves refluxing methyl salicylate with sodium hydroxide to form sodium salicylate, which is then acidified with hydrochloric acid to yield 2-hydroxybenzoic acid .

Industrial Production Methods

Industrial production of dodecan-1-amine often involves the catalytic hydrogenation of dodecanenitrile using a metal catalyst such as nickel or palladium. This method is efficient and scalable for large-scale production.

2-Hydroxybenzoic acid: is industrially produced through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecan-1-amine: undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with alkyl halides to form secondary and tertiary amines.

Acylation: Reacts with acid chlorides to form amides.

Oxidation: Can be oxidized to form corresponding nitriles or carboxylic acids.

2-Hydroxybenzoic acid: undergoes:

Esterification: Reacts with alcohols to form esters, such as methyl salicylate.

Decarboxylation: Loses carbon dioxide upon heating to form phenol.

Electrophilic substitution: Undergoes nitration, sulfonation, and halogenation reactions.

Common Reagents and Conditions

Dodecan-1-amine: Common reagents include alkyl halides, acid chlorides, and oxidizing agents. Reactions typically occur under basic or neutral conditions.

2-Hydroxybenzoic acid: Common reagents include alcohols, acids, and electrophiles.

Major Products

Dodecan-1-amine: Forms secondary and tertiary amines, amides, and nitriles.

2-Hydroxybenzoic acid: Forms esters, phenol, and various substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Dodecan-1-amine: is used in:

Surfactants: As a component in detergents and emulsifiers.

Corrosion inhibitors: Inhibits corrosion in metal surfaces.

Biocides: Used in antimicrobial formulations.

2-Hydroxybenzoic acid: is used in:

Pharmaceuticals: As an active ingredient in acne treatment and pain relief medications.

Food preservatives: As an antimicrobial agent.

Wirkmechanismus

Dodecan-1-amine: exerts its effects primarily through its surfactant properties, disrupting microbial cell membranes and inhibiting corrosion by forming a protective layer on metal surfaces .

2-Hydroxybenzoic acid: works by inhibiting the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins. It also acts as a keratolytic agent, promoting the shedding of the outer layer of skin .

Vergleich Mit ähnlichen Verbindungen

Dodecan-1-amine: is similar to other fatty amines like octylamine and hexadecylamine, but its longer chain length provides better surfactant properties and higher hydrophobicity .

2-Hydroxybenzoic acid: is similar to other hydroxybenzoic acids like p-hydroxybenzoic acid and m-hydroxybenzoic acid. Its ortho-hydroxyl group makes it more effective as a keratolytic agent compared to its para and meta counterparts .

Conclusion

Dodecan-1-amine and 2-hydroxybenzoic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in industrial, pharmaceutical, and research settings.

Eigenschaften

CAS-Nummer |

7491-21-6 |

|---|---|

Molekularformel |

C19H33NO3 |

Molekulargewicht |

323.5 g/mol |

IUPAC-Name |

dodecan-1-amine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C12H27N.C7H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;8-6-4-2-1-3-5(6)7(9)10/h2-13H2,1H3;1-4,8H,(H,9,10) |

InChI-Schlüssel |

BDBHIKNRLLPPCL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN.C1=CC=C(C(=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)